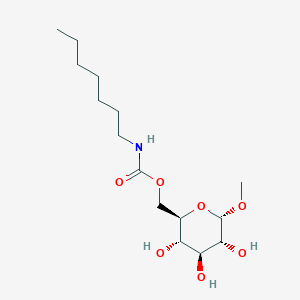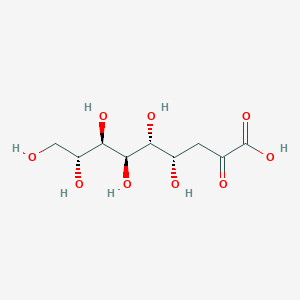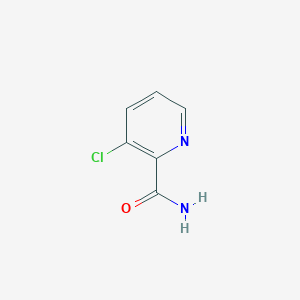![molecular formula C9H12FNO3 B058633 1,2-Benzenediol,4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]-(9ci) CAS No. 115562-28-2](/img/structure/B58633.png)
1,2-Benzenediol,4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine derivative. Catecholamines are a class of compounds that play significant roles in the body’s response to stress and are involved in various physiological processes. This compound is structurally related to adrenaline and noradrenaline, which are critical neurotransmitters and hormones in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The process may include steps such as electrophilic aromatic substitution, reduction, and methylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to quinones.
Reduction: The compound can be reduced to remove the fluoro group or modify the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce de-fluorinated or de-methylated derivatives .
Applications De Recherche Scientifique
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.
Biology: Researchers use it to investigate the physiological and biochemical roles of catecholamines.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating conditions related to the nervous system.
Industry: It may be used in the synthesis of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors. These receptors are part of the sympathetic nervous system and mediate the effects of catecholamines. The compound binds to these receptors, triggering a cascade of intracellular events that result in physiological responses such as increased heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adrenaline (Epinephrine): A natural catecholamine with similar structure and function.
Noradrenaline (Norepinephrine): Another natural catecholamine involved in stress response.
Dopamine: A precursor to adrenaline and noradrenaline, with roles in reward and motivation.
Uniqueness
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to the presence of the fluoro group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance its stability, bioavailability, and receptor binding affinity compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
115562-28-2 |
|---|---|
Formule moléculaire |
C9H12FNO3 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3 |
Clé InChI |
DKBXREAGJFVVAP-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Synonymes |
1,2-Benzenediol, 4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)







